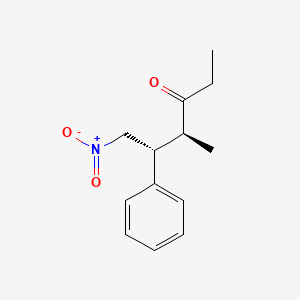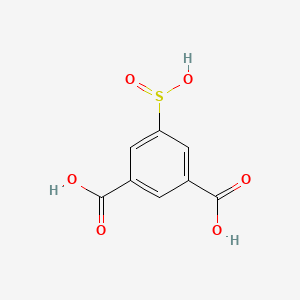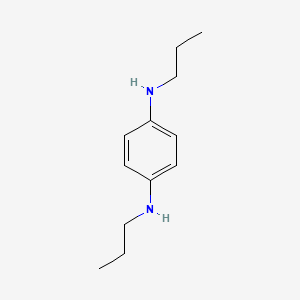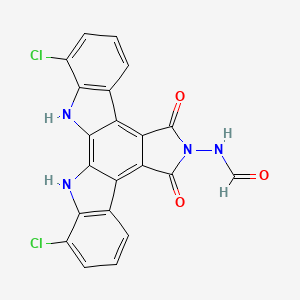
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is particularly interesting because of its unique structure, which includes both indole and carbazole elements.
准备方法
The synthesis of indole derivatives, including Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, typically involves several steps. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium (IV) oxide nanoparticles and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cerium (IV) oxide nanoparticles can yield products with up to 96% yields .
科学研究应用
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound is also used in the development of new therapeutic agents and in the study of various biological pathways.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, can be compared with other indole derivatives such as indole-3-acetic acid and indolo[2,3-a]carbazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, indole-3-acetic acid is a plant hormone, while indolo[2,3-a]carbazoles are known for their antitumor activity .
属性
CAS 编号 |
183747-17-3 |
|---|---|
分子式 |
C21H10Cl2N4O3 |
分子量 |
437.2 g/mol |
IUPAC 名称 |
N-(5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl)formamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-10-5-1-3-8-12-14-15(21(30)27(20(14)29)24-7-28)13-9-4-2-6-11(23)17(9)26-19(13)18(12)25-16(8)10/h1-7,25-26H,(H,24,28) |
InChI 键 |
WFSBQRYDVUZTAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


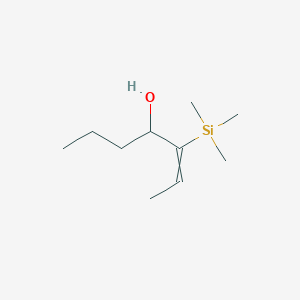
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
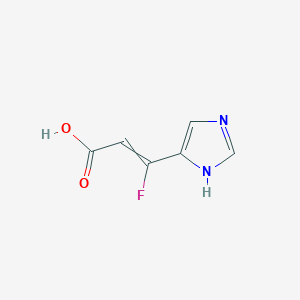
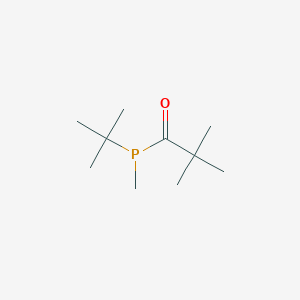
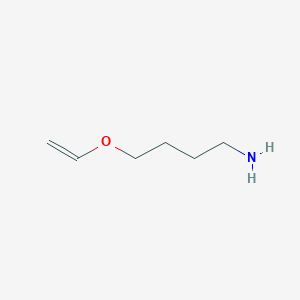
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
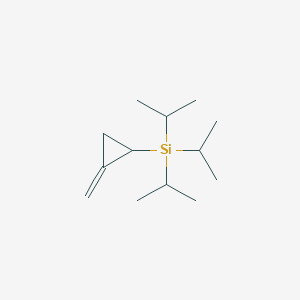
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
